molecular formula C19H18N2O5 B151399 cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid CAS No. 51591-75-4

cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid

Cat. No. B151399
CAS RN: 51591-75-4
M. Wt: 354.4 g/mol
InChI Key: QSMUFXXTSUEZJA-IYBDPMFKSA-N
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Description

Synthesis Analysis

The synthesis of related imidazolidine derivatives is well-documented in the provided papers. For instance, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate is described, which involves the preparation from L-alanine and subsequent reactions to obtain various enantiomerically pure compounds . Similarly, the synthesis of 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst for the synthesis of triflouromethyl-1H-benzo[f]chromenes is reported, showcasing the versatility of imidazolidine derivatives in catalysis .

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is characterized by a five-membered ring containing nitrogen atoms. The papers provide insights into the stereochemistry and configuration of these compounds, such as the cis and trans configurations of 2-(tert-butyl)-3-methylimidazolidin-4-ones derived from various amino acids . These configurations are crucial for the compound's reactivity and its application as a chiral auxiliary.

Chemical Reactions Analysis

Imidazolidine derivatives participate in a variety of chemical reactions. For example, the tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate is used in dipeptide synthesis and Michael additions with high diastereoselectivities . The synthesis of cis-3-alkylaziridine-2-carboxylates from the reaction of α-aminonitrile and alkyldiazoacetate also demonstrates the reactivity of related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid, but they do provide data on related compounds. For instance, the enantiomeric purity and configurations of imidazolidinones are confirmed by HPLC and NMR spectroscopy, indicating the importance of analytical techniques in characterizing these compounds . The stability and reactivity of these compounds are also highlighted by their use in various synthetic applications .

Scientific Research Applications

Asymmetric Hydrolysis in Biotin Synthesis

  • Research by Iriuchijima et al. (1982) demonstrated that 1,3-dibenzyl-4,5-cis-bis(alkyloxycarbonyl)-2-oxoimidazolidine (a derivative of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid) was asymmetrically hydrolyzed to form an intermediate used in the synthesis of biotin (Iriuchijima, Hasegawa, & Tsuchihashi, 1982).

Total Synthesis of Biotin

  • Dai et al. (2008) achieved a practical and asymmetric process for the total synthesis of biotin starting from this compound. This process involved enantioselective alcoholysis and a palladium nanoparticles-catalyzed assembly (Dai, Wenxue, Zhao, Xiong, Sheng, & Chen, 2008).
  • Chen et al. (2003) developed an efficient synthesis of d-biotin using cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid, focusing on the catalytic enantioselective reduction of meso-cyclic imide (Chen, Yuan, Dai, Kuang, & Chu, 2003).

Applications in Medicinal Chemistry

Angiotensin Converting Enzyme Inhibitors

Photocatalytic Applications

Photocatalytic Reduction and Degradation

  • Wang et al. (2017) synthesized a coordination polymer using cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid that exhibited excellent performance in photocatalytic Cr(VI) reduction and organic pollutant degradation (Wang, Yi, Wang, & Deng, 2017).

Green Chemistry Applications

Synthesis of 1,3-Thiazolidine-4-Ones

  • Nikpassand et al. (2017) used 2-Oxoimidazolidine-1,3-disulfonic acid as a catalyst for the synthesis of 1,3-thiazolidine-4-ones, demonstrating a green chemistry approach (Nikpassand, Fekri, & Taherkhorsand, 2017).

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic Acid are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Once the mode of action is understood, the effects of the compound’s action can be studied in detail.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .

properties

IUPAC Name

(4R,5S)-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25)/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMUFXXTSUEZJA-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2[C@H]([C@H](N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51591-75-4
Record name cis-1,3-Dibenzyl-2-imidazolidone-4,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51591-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid in the synthesis of (+)-biotin?

A1: this compound serves as the starting material in this specific synthetic route for (+)-biotin []. The researchers utilize this compound as a foundation to build upon, ultimately transforming it into the target molecule through a series of chemical reactions.

Q2: What key transformation does this compound undergo in this synthetic route?

A2: The research highlights a crucial step where this compound is converted into its corresponding meso-cyclic anhydride (compound 3 in the paper) []. This anhydride then undergoes an enantioselective alcoholysis reaction, which is a key step in achieving the desired stereochemistry of the final (+)-biotin molecule.

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